2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound with significant scientific interest. This compound is known for its unique structure, which includes multiple hydroxyl groups and a stilbenoid backbone. It is a glycoside and a stilbenoid, which are classes of compounds known for their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from simpler organic molecules.
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using catalytic processes to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds in the stilbenoid backbone can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of stilbenoids and glycosides in various chemical reactions .
Biology
In biological research, this compound is investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It may also have applications in studying cellular signaling pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic effects, particularly in the context of its antioxidant and anti-inflammatory properties. It may have applications in treating diseases related to oxidative stress .
Industry
In industry, this compound could be used in the development of new materials or as a precursor for more complex molecules in pharmaceuticals and other high-value products .
Mechanism of Action
The mechanism of action of 2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The stilbenoid backbone can interact with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Resveratrol: Another stilbenoid with antioxidant properties.
Piceid: A glycoside of resveratrol with similar biological activities.
Oxyresveratrol: A hydroxylated derivative of resveratrol with enhanced antioxidant activity.
Uniqueness
What sets 2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol apart is its combination of a glycoside structure with a stilbenoid backbone, providing a unique set of chemical and biological properties. This dual nature allows it to participate in a wider range of reactions and interactions compared to its analogs .
Properties
IUPAC Name |
2-[2-[2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-8-12(22)4-3-11(15)2-1-10-5-13(23)7-14(24)6-10/h1-8,16-27H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUMEBJDZQEUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)C=CC3=CC(=CC(=C3)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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